N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-phenylcyclopentanecarboxamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a cyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene ring This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like halides or amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer, inflammation, or neurological disorders.
Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenylcyclopentane-1-carboxamide include:
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-isoxazolecarboxamide
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Uniqueness
What sets N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenylcyclopentane-1-carboxamide apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H24N2OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H24N2OS/c1-15-9-10-17-18(14-23)20(26-19(17)13-15)24-21(25)22(11-5-6-12-22)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-13H2,1H3,(H,24,25) |
InChI Key |
PXMNTLHPVSEXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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